2-Ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 2-Ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride involves several steps. One common method includes the functionalization of tetrahydroisoquinolines via multicomponent reactions. These reactions often involve the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies, which allow for the direct coupling of C(sp3)–H bonds of tetrahydroisoquinolines with various nucleophiles . The reaction conditions typically involve the use of cooxidants like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP) .
Chemical Reactions Analysis
2-Ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and reduction, which can alter its structure and function . The specific molecular targets and pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
2-Ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride can be compared with other similar compounds, such as:
2-Methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline: This compound has a similar structure but with a methyl group instead of an ethyl group.
1,2,3,4-Tetrahydroisoquinoline derivatives: These compounds share the tetrahydroisoquinoline core structure but differ in their substituents and functional groups.
The uniqueness of this compound lies in its specific ethyl and nitro substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-ethyl-7-nitro-3,4-dihydro-1H-isoquinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c1-2-12-6-5-9-3-4-11(13(14)15)7-10(9)8-12;/h3-4,7H,2,5-6,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFGXBKAONKKPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)C=C(C=C2)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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